5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is a brominated indole derivative. . The compound’s structure consists of a bromine atom attached to the indole ring, which is further substituted with two methyl groups at the 2-position and a hydrogen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of efficient brominating agents and optimized reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the parent indole compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-substituted-2,2-dimethyl-2,3-dihydro-1H-indole derivatives.
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indole.
Scientific Research Applications
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring structure play a crucial role in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Similar structure but lacks the dimethyl substitution at the 2-position.
2,3-Dimethylindole: Lacks the bromine atom at the 5-position.
5-Bromo-2,3-dihydro-1H-isoindole: Similar brominated structure but differs in the ring system.
Uniqueness
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dihydroindole |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,12H,6H2,1-2H3 |
InChI Key |
RLDMEVIQFRQUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(N1)C=CC(=C2)Br)C |
Origin of Product |
United States |
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